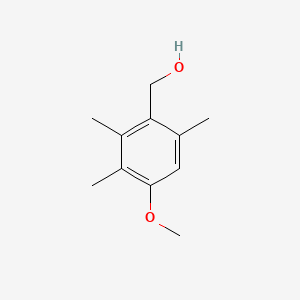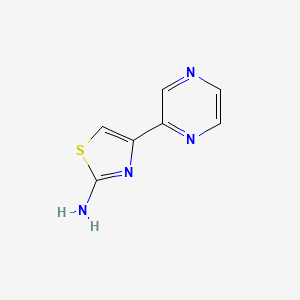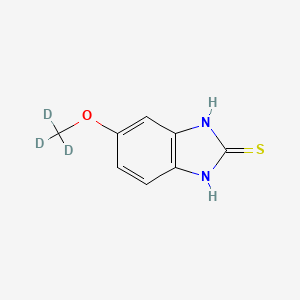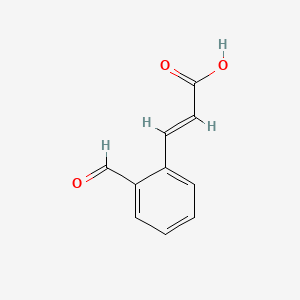
2-Formylcinnamic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
pH-independent Staining of Lysosomes : A novel coumarin analogue synthesized from 2-formylcinnamic acid is used for pH-independent staining of lysosomes in live cells. This application is significant in biological and medical research for cell imaging and diagnostics (Zhu, Wang, Su, & Liu, 2018).
Photodimerization Studies : The photoreactivity of p-formylcinnamic acid in the crystalline state has been studied using Raman phonon spectroscopy and electronic absorption and emission spectroscopy. This research is crucial for understanding photochemical reactions in organic solids (Ghosh & Misra, 1985).
Water Participation in Photoreactions : p-Formylcinnamic acid crystal photodimerizes with incorporation of water, leading to monohydrated dimer crystals. This discovery is important for understanding the role of water in crystalline state photoreactions (Nakanishi et al., 1974).
Structural Characterization and Disorder : The β-polymorph of (E)-4-formylcinnamic acid was structurally characterized, providing insights into the solid-state photochemical properties of this compound and resolving a long-standing controversy concerning its structural properties (Meejoo et al., 2003).
Temperature and Dispersant Effects on Photoirradiation : The effects of temperature and dispersant on the photoirradiation of p-formylcinnamic acid crystal were investigated, revealing how these factors influence the dimerization process (Hasegawa, Katsuki, & Iida, 1981).
Photomechanical Behavior : The photomechanical behavior of 3,4-dimethoxycinnamic acid was studied, providing a basis for understanding solid-state topochemical reactions and molecular movement during such reactions (Mishra, Mukherjee, Ramamurty, & Desiraju, 2015).
Therapeutic and Nutraceutical Applications : The therapeutic and nutraceutical applications of p-methoxycinnamic acid, a derivative of 2-formylcinnamic acid, have been extensively studied, highlighting its potential in the prevention and treatment of chronic diseases (Płowuszyńska & Gliszczyńska, 2021).
Catalysis and Reaction Pathways : The dimerization of 2-formylcinnamates was shown to undergo benzoin condensation, leading to the formation of isochromeno[4,3-c]isochromene products. This research provides insight into catalysis and reaction pathways (Dang, Wang, & Cheng, 2014).
Enzyme Inhibition Studies : The synthesis and evaluation of enantiomerically pure 2-benzyl-3-formylpropanoic acids, which are inhibitors of carboxypeptidase A, were conducted. This study contributes to the understanding of stereochemistry in enzyme inhibition (Kim & Chung, 1999).
Metabolite Characterization : The metabolism of hydroxycinnamates, including derivatives of 2-formylcinnamic acid, was characterized in the Caco-2 cell model. This research is important for understanding the bioavailability of these compounds in human nutrition (Kern et al., 2003).
Safety and Hazards
- Hazard Statements : H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) .
- Precautionary Statements : P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing) .
特性
IUPAC Name |
(E)-3-(2-formylphenyl)prop-2-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O3/c11-7-9-4-2-1-3-8(9)5-6-10(12)13/h1-7H,(H,12,13)/b6-5+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIUMNQBNEUJSSL-AATRIKPKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)O)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)O)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

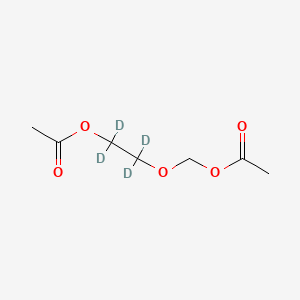
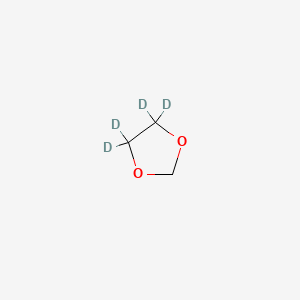
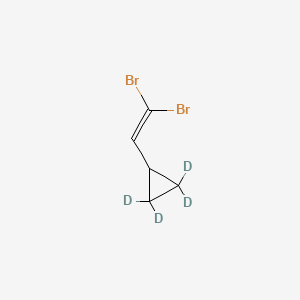
![Spiro[1,3-dioxolane-4,2-[7]oxabicyclo[4.1.0]heptane] (9CI)](/img/no-structure.png)
![6-Chloro-4-[(2,2,3,3-d4-cyclopropylethynyl)trifluoromethylhydroxymethyl]-3H-benzoxazol-2-one](/img/structure/B562778.png)
![5-[(4-Methoxyphenyl)methyl]-5-methylimidazolidine-2,4-dione](/img/structure/B562780.png)

